![molecular formula C19H19N3O4S B2365932 (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol CAS No. 915186-39-9](/img/structure/B2365932.png)
(Z)-2-(2-((4-ethoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol
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Description
(Z)-2-(2-((4-ethoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and materials science.
Scientific Research Applications
Green Synthesis in Ionic Liquid Media
An efficient synthesis method for a related compound, 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid, has been achieved through a three-component tandem reaction using aroylisothiocyanate, phenyl glycine, and 4methoxyphenacylbromide in an ionic liquid. This method, employing 1-Methyl-3pentylimidazoliumbromide as a recyclable green solvent, demonstrates the potential for eco-friendly synthesis processes involving similar thiazol-3(2H)-yl compounds (Shahvelayati et al., 2017).
Antibacterial and Antifungal Activities
Research on imino-4-methoxyphenol thiazole-derived Schiff base ligands, closely related to the compound , has shown moderate activity against specific bacterial and fungal species. This indicates the potential for these compounds in antimicrobial applications (Vinusha et al., 2015).
Molecular Structure Investigations
Studies have been conducted on molecular structures similar to (Z)-2-(2-((4-ethoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol, using methods like X-ray diffraction and ab initio calculations. These studies provide valuable insights into the structural properties and potential applications of such compounds in various scientific fields (Boulakoud et al., 2015).
Photophysical Properties and Quenching Studies
Research on metallo-phthalocyanines with thiazole groups, similar to the compound , has explored their electronic absorption, fluorescence quantum yield, and fluorescence quenching with benzoquinone. This suggests potential applications in photophysical and photochemical research (Yenilmez et al., 2013).
Geometrical Isomer Studies
The geometrical isomers of related thiazolidinone derivatives have been studied, providing insights into the isomeric stability and transformation in solutions. This research is essential for understanding the chemical behavior of similar compounds (Ramsh et al., 1983).
Potential in Cardiovascular Medication
A study on 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines, structurally akin to the compound of interest, revealed potential antihypertensive effects. This indicates a possibility for similar compounds to be explored in cardiovascular medication development (Drapak et al., 2019).
properties
IUPAC Name |
2-[2-(4-ethoxyphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-2-26-17-8-6-15(7-9-17)20-19-21(10-11-23)18(13-27-19)14-4-3-5-16(12-14)22(24)25/h3-9,12-13,23H,2,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBVFIZSLDZLCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-((4-ethoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)ethanol |
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